molecular formula C18H12N4O3 B11564935 2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B11564935
M. Wt: 332.3 g/mol
InChI Key: NIPQFZUQHLWISL-UHFFFAOYSA-N
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Description

2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the reaction of 2-methylquinoline-4-carboxylic acid with hydrazine to form the corresponding hydrazide. This hydrazide is then reacted with 3-nitrobenzoyl chloride to form the intermediate, which cyclizes to form the oxadiazole ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methyl group on the quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution can be facilitated using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the oxadiazole and nitrophenyl groups, making it less versatile in terms of chemical reactivity.

    4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

    2-Methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar but with a different position of the nitro group, which can influence its electronic properties and reactivity.

Uniqueness

2-Methyl-4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the combination of the quinoline core, oxadiazole ring, and nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12N4O3/c1-11-9-15(14-7-2-3-8-16(14)19-11)17-20-18(25-21-17)12-5-4-6-13(10-12)22(23)24/h2-10H,1H3

InChI Key

NIPQFZUQHLWISL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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